Product packaging for 2,3,6-Tribromofluorobenzene(Cat. No.:)

2,3,6-Tribromofluorobenzene

Cat. No.: B14855132
M. Wt: 332.79 g/mol
InChI Key: MALSSVORHKRAIK-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Systems in Advanced Organic Synthesis

Fluorinated aromatic systems are of paramount importance in modern organic chemistry, largely due to the unique properties imparted by the fluorine atom. The incorporation of fluorine into an aromatic ring can significantly alter a molecule's physical, chemical, and biological characteristics. Fluorine's high electronegativity often enhances metabolic stability and bioavailability, making fluorinated aromatics a cornerstone in the development of pharmaceuticals and agrochemicals. For instance, drugs like the antidepressant fluoxetine (B1211875) and the anticancer agent 5-fluorouracil (B62378) feature a fluorinated aromatic core. youtube.com

Beyond life sciences, these compounds are integral to materials science. The exceptional strength of the carbon-fluorine bond contributes to the high thermal stability and chemical resistance of materials like fluoropolymers. youtube.com Furthermore, the electronic effects of fluorine substitution are leveraged in the design of advanced materials such as organic light-emitting diodes (OLEDs). youtube.com

Overview of Highly Brominated Aromatic Systems and Their Synthetic Utility

Highly brominated aromatic systems are indispensable building blocks in organic synthesis. Bromoarenes are prized as versatile intermediates, particularly for their role in forming new carbon-carbon and carbon-heteroatom bonds. They are key substrates in a multitude of transition metal-catalyzed cross-coupling reactions, including the Suzuki, Stille, and Heck reactions, which are fundamental for constructing complex molecular architectures.

The bromine substituent on an aromatic ring can be readily converted into other functional groups. For example, it can be transformed into an organometallic species, such as a Grignard reagent (arylmagnesium bromide), which is a powerful tool for creating new carbon-carbon bonds. libretexts.org This reactivity makes brominated aromatics crucial starting materials for the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals. libretexts.org

Research Landscape of 2,3,6-Tribromofluorobenzene and Related Congeners

The specific compound This compound is a polyhalogenated aromatic molecule identified by the CAS number 811711-91-8. bldpharm.com While it is commercially available, indicating its use as a potential building block or intermediate in specialized synthesis, detailed research findings on its specific applications and reaction chemistry are not widely reported in publicly accessible literature. bldpharm.com Its physical and chemical properties are cataloged by chemical suppliers, providing a baseline for its identity.

Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC₆H₂Br₃F bldpharm.com
Molecular Weight332.79 g/mol bldpharm.com
CAS Number811711-91-8 bldpharm.com
StorageSealed in dry, room temperature

In contrast, research on related congeners is more extensive. For example, the synthesis of 2,4,6-tribromofluorobenzene is well-documented. A common route involves the bromination of aniline (B41778) with bromine water to produce 2,4,6-tribromoaniline (B120722). This intermediate then undergoes a diazotization reaction, followed by treatment with fluoroboric acid (HBF₄) in a variation of the Balz-Schiemann reaction to yield the final product. youtube.combrainly.in A similar strategy starting from nitrobenzene (B124822) can be used to produce 1,3,5-tribromo-2-fluorobenzene . youtube.com These syntheses highlight the utility of diazonium salt chemistry in accessing specific isomers of polyhalogenated fluorobenzenes.

Historical Context and Evolution of Synthetic Strategies for Halogenated Arenes

The synthesis of halogenated arenes has evolved significantly over the past century. The first fluorinated aromatic compounds were prepared in the early 20th century, though their synthesis was initially hampered by the extreme reactivity of elemental fluorine and a lack of selective fluorinating agents. The development of milder and more selective reagents, such as those used in the Balz-Schiemann reaction, was a critical advancement.

Similarly, classical bromination methods often relied on molecular bromine and a Lewis acid catalyst (e.g., FeBr₃). libretexts.org While effective, these methods can suffer from a lack of regioselectivity and produce hazardous byproducts like hydrogen bromide. libretexts.org Modern organic synthesis has seen a shift towards more efficient and environmentally benign approaches. These include the use of alternative brominating agents like N-bromosuccinimide (NBS), and the development of catalytic systems that offer high regioselectivity and yield under milder conditions. Furthermore, advanced strategies such as visible-light-promoted oxidative halogenation using halide ions as the halogen source represent the frontier of greener halogenation chemistry.

Classical and Modern Approaches to Aryl Fluorination in the Context of Brominated Systems

The introduction of a fluorine atom onto a heavily brominated benzene (B151609) ring presents unique challenges due to the steric hindrance and electronic effects of the existing bromine atoms. Several classical and modern fluorination methods can be considered for this transformation.

Diazotization-Mediated Fluorination Strategies (e.g., Balz-Schiemann Reaction and its Variants)

The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from primary aromatic amines. wikipedia.org This reaction proceeds via the diazotization of an aniline derivative, followed by thermal or photochemical decomposition of the resulting diazonium salt in the presence of a fluoride (B91410) source, typically from tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) anions. wikipedia.orgresearchgate.net

For the synthesis of this compound, the key precursor would be 2,3,6-tribromoaniline. The synthesis of this specific aniline isomer is not straightforward. The direct bromination of aniline typically leads to the formation of 2,4,6-tribromoaniline due to the strong ortho- and para-directing nature of the amino group. youtube.comchemicalbook.comyoutube.comquora.comyoutube.com

Should 2,3,6-tribromoaniline be accessible, the Balz-Schiemann reaction would proceed as follows:

Diazotization: 2,3,6-tribromoaniline is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding diazonium salt.

Fluorination: The diazonium salt is then reacted with a fluoride source, such as fluoroboric acid (HBF₄), to form the diazonium tetrafluoroborate salt. Gentle heating of this salt would then yield this compound, nitrogen gas, and boron trifluoride.

Recent advancements in the Balz-Schiemann reaction include the use of ionic liquids as solvents, which can lead to improved yields and milder reaction conditions. researchgate.net

PrecursorReagentsProductNotes
2,3,6-Tribromoaniline1. NaNO₂, HCl 2. HBF₄, heatThis compoundSynthesis of the precursor 2,3,6-tribromoaniline is a key challenge.

Nucleophilic Aromatic Substitution (SNAr) in the Synthesis of Fluoroarenes with Bromine Substituents

Nucleophilic aromatic substitution (SNAr) offers a potential route to this compound, provided a suitable polybrominated precursor is available. In an SNAr reaction, a nucleophile replaces a leaving group on an aromatic ring. For the synthesis of aryl fluorides, a fluoride ion (e.g., from KF or CsF) acts as the nucleophile. The reaction is facilitated by the presence of electron-withdrawing groups ortho and/or para to the leaving group.

A plausible precursor for this approach would be 1,2,3,5-tetrabromobenzene. In this molecule, the bromine atom at the 2-position is flanked by two other bromine atoms, which could activate it towards nucleophilic attack. However, the success of this reaction would depend on the relative reactivity of the different bromine atoms and the ability to achieve selective substitution. The high electron density of the bromine-rich ring might hinder the nucleophilic attack unless harsh reaction conditions are employed. nih.gov

PrecursorReagentsPotential ProductChallenges
1,2,3,5-TetrabromobenzeneKF or CsF, high temperatureThis compoundRegioselectivity, harsh reaction conditions may be required.

Electrophilic Fluorination Methodologies for Polybrominated Aromatics

Electrophilic fluorination involves the reaction of an electron-rich aromatic compound with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF₄) are commonly used for this purpose. wikipedia.orgorganic-chemistry.org The starting material for this approach would be 1,2,4-tribromobenzene.

The regioselectivity of the electrophilic fluorination of 1,2,4-tribromobenzene would be determined by the directing effects of the three bromine atoms. Bromine is an ortho-, para-director, but also a deactivating group. The cumulative deactivating effect of three bromine atoms would likely make the aromatic ring quite unreactive towards electrophilic attack, potentially requiring harsh reaction conditions. The position of fluorination would depend on the subtle interplay of the directing effects of the bromine atoms, and a mixture of isomers could be expected.

PrecursorReagentPotential Product(s)Challenges
1,2,4-TribromobenzeneSelectfluor® (F-TEDA-BF₄)Mixture of fluorotribromobenzene isomers, including this compoundLow reactivity of the substrate, potential for multiple isomers.

Regioselective Bromination of Fluorinated Aromatic Precursors

An alternative and often more controlled approach to the synthesis of this compound involves the regioselective bromination of a fluorinated precursor. The fluorine atom is a weak ortho-, para-director and a deactivator of the aromatic ring. By carefully choosing the starting material and reaction conditions, it may be possible to direct the bromine atoms to the desired positions.

Strategies for Direct Electrophilic Aromatic Bromination on Fluorobenzene (B45895) Derivatives

The direct electrophilic bromination of a suitably substituted fluorobenzene derivative is a viable strategy. A potential starting material for this approach is 2,5-dibromofluorobenzene. The fluorine atom at position 1 would direct incoming electrophiles to the ortho (position 2 and 6) and para (position 4) positions. The bromine atoms at positions 2 and 5 are also ortho-, para-directors.

In the case of 2,5-dibromofluorobenzene, the positions ortho to the fluorine are already substituted with bromine. The para position to the fluorine is position 4. The bromine at C2 directs to C4 and C6. The bromine at C5 directs to C1 and C3. Therefore, electrophilic bromination would likely occur at position 3 or 6, leading to a mixture of products. Achieving the desired 2,3,6-tribromo substitution pattern would require careful control of the reaction conditions to favor substitution at the 3-position. nih.gov

PrecursorReagentPotential Product(s)
2,5-DibromofluorobenzeneBr₂, Lewis Acid (e.g., FeBr₃)Mixture of tribromofluorobenzene isomers, including 1,2,4-tribromo-5-fluorobenzene and 1,3,4-tribromo-6-fluorobenzene.

Directed Ortho-Metalation (DoM) Strategies for Bromine Introduction

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.orgorganic-chemistry.orgwikipedia.orguwindsor.ca This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophile, such as bromine, to introduce a bromine atom at a specific position.

Fluorine can act as a directing group in DoM, although it is considered a weak to moderate director. For the synthesis of this compound, one could envision a multi-step DoM approach starting from a simpler bromofluorobenzene. For instance, starting with 1-fluoro-2-bromobenzene, a first ortho-lithiation directed by the fluorine atom would occur at the 6-position. Quenching with bromine would yield 1-fluoro-2,6-dibromobenzene. A subsequent DoM on this product could potentially be directed by one of the bromine atoms to the 3-position, which upon bromination would yield the target molecule. However, the regioselectivity of the second metalation would be crucial and could be influenced by both the fluorine and the two bromine atoms. nih.gov

PrecursorReagentsIntermediateFinal Product
1-Fluoro-2-bromobenzene1. n-BuLi, TMEDA 2. Br₂1-Fluoro-2,6-dibromobenzeneThis compound (via a second DoM and bromination)

An in-depth examination of the synthetic strategies for producing this compound reveals a landscape of both classical and modern chemical methodologies. The specific arrangement of substituents on the aromatic ring necessitates a careful selection of synthetic routes, considering regioselectivity and functional group compatibility. This article explores radical halogenation, convergent and divergent synthetic pathways, and advanced catalytic methods for the synthesis of this highly substituted fluorinated aromatic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Br3F B14855132 2,3,6-Tribromofluorobenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4-tribromo-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br3F/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALSSVORHKRAIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Br)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br3F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Reactions Involving 2,3,6 Tribromofluorobenzene

Reaction Kinetics and Rate Determination Studies

Kinetic studies are crucial for understanding the factors that govern the speed of a chemical reaction. For transformations involving 2,3,6-tribromofluorobenzene, such as nucleophilic substitution or metal-halogen exchange, the determination of the reaction order and rate constants provides insight into the molecularity of the rate-determining step.

Determination of Reaction Order and Rate Constants for Key Transformations

For a hypothetical reaction, the rate law would be expressed as:

Rate = k[this compound]x[Reagent]y

Where 'k' is the rate constant, and 'x' and 'y' are the reaction orders with respect to each reactant. These orders are determined experimentally.

Illustrative Data for a Hypothetical Reaction:

The following interactive table illustrates how reaction order and rate constants might be determined for a hypothetical reaction of this compound with a generic nucleophile (Nu-).

ExperimentInitial [2,3,6-TBFB] (mol/L)Initial [Nu⁻] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10⁻⁵
20.200.103.0 x 10⁻⁵
30.100.201.5 x 10⁻⁵

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not available.

Influence of Solvent, Temperature, and Additives on Reaction Rates

The rates of reactions involving polyhalogenated benzenes are significantly influenced by the choice of solvent, the reaction temperature, and the presence of any additives.

Solvent: The polarity and protic or aprotic nature of the solvent can dramatically affect reaction rates. For reactions involving charged intermediates or transition states, polar solvents are generally preferred as they can stabilize these species. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used in nucleophilic aromatic substitution reactions.

Temperature: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. The relationship between temperature and the rate constant is described by the Arrhenius equation, which can be used to determine the activation energy of the reaction.

Additives: Additives such as phase-transfer catalysts can be used to increase the rate of reaction between reactants that are in different phases. In the context of base-catalyzed reactions, the nature of the base itself (e.g., lithium diisopropylamide (LDA) versus potassium tert-butoxide) can be considered an additive that profoundly influences the reaction pathway and rate.

Elucidation of Specific Reaction Pathways

The presence of multiple halogen substituents on the benzene (B151609) ring of this compound opens up the possibility of complex reaction pathways, including halogen dance reactions.

Halogen Dance Reactions in Bromofluorobenzene Systems

The "halogen dance" is a type of rearrangement reaction where a halogen atom migrates to a different position on an aromatic ring. whiterose.ac.uk This typically occurs in the presence of a strong base.

Base-Catalyzed Halogen Migration Mechanisms and Rearrangements

While specific studies on this compound are lacking, the general mechanism for a base-catalyzed halogen dance in a polyhalogenated arene involves the deprotonation of the aromatic ring by a strong base to form a carbanion. whiterose.ac.uk This is followed by a series of intermolecular halogen-metal exchanges that lead to the migration of a halogen atom. The driving force for this rearrangement is often the formation of a more stable carbanionic intermediate.

For this compound, a strong base could deprotonate the ring at the position with the most acidic proton, likely influenced by the electronic effects of the fluorine and bromine substituents. The resulting aryl anion could then participate in a halogen dance, leading to the formation of isomeric tribromofluorobenzenes.

Isomerization and Disproportionation Pathways within Polyhalogenated Arenes

Halogen dance reactions can lead to both isomerization (rearrangement to a different isomer) and disproportionation (reaction between two molecules to form products with a higher and lower number of halogen atoms).

Isomerization: In the context of this compound, a halogen dance could lead to the formation of other tribromofluorobenzene isomers. The final product distribution would be governed by the relative thermodynamic stabilities of the possible isomers.

Disproportionation: While less common for intramolecular rearrangements, intermolecular halogen dance reactions can lead to disproportionation. For example, two molecules of a tribromobenzene could potentially react to form a dibromobenzene and a tetrabromobenzene.

The specific pathways and product distributions for this compound would depend on the reaction conditions, including the choice of base, solvent, and temperature. Computational studies on similar molecules have shown that the energy barriers for these rearrangements can be influenced by the nature and position of the halogen substituents.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the construction of biaryl and other complex organic frameworks. The reactivity of this compound derivatives in these transformations is governed by the fundamental steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Detailed Mechanisms of Oxidative Addition with Brominated Substrates

The initial and often rate-determining step in a palladium-catalyzed cross-coupling cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new palladium(II) species. For polyhalogenated substrates like this compound, the chemoselectivity of oxidative addition is a critical consideration.

The C-Br bond is significantly weaker than the C-F bond, and therefore, oxidative addition will preferentially occur at one of the carbon-bromine bonds. The relative reactivity of the different C-Br bonds in this compound will depend on their electronic and steric environment. Electron-withdrawing groups on the aromatic ring can facilitate oxidative addition by making the carbon atom more electrophilic. The fluorine atom, being highly electronegative, exerts a strong inductive effect, which can influence the reactivity of the adjacent C-Br bonds.

Computational and experimental studies on related systems have shown that the oxidative addition can proceed through different mechanisms, including a concerted, three-centered transition state or a more stepwise, SNAr-type pathway, particularly for electron-deficient arenes. The choice of palladium catalyst, specifically the ligands coordinated to the metal center, plays a crucial role in modulating the rate and selectivity of this step.

Transmetalation Processes with Fluorinated Arenes

Following oxidative addition, the resulting arylpalladium(II) complex undergoes transmetalation with an organometallic reagent (e.g., an organoboron, organotin, or organozinc compound). This step involves the transfer of an organic group from the main group metal to the palladium center, displacing the halide.

In the context of reactions involving fluorinated arenes, the electronic properties of the aryl group attached to the palladium can influence the rate of transmetalation. The presence of a fluorine atom can render the palladium-bound aryl group more electron-deficient, which can, in some cases, facilitate the transmetalation step. The mechanism of transmetalation is complex and can be influenced by the nature of the organometallic reagent, the base, and the solvent. For Suzuki-Miyaura couplings, the generally accepted mechanism involves the formation of a boronate species, which then reacts with the arylpalladium(II) complex. Fluoride (B91410) ions have been shown to play a multifaceted role in palladium-catalyzed cross-coupling reactions, including promoting transmetalation by forming more reactive trans-ArPdFL2 complexes. thieme-connect.com

Reductive Elimination Pathways for C-C and C-Heteroatom Bond Formation

The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) center couple to form the desired product, and the palladium(0) catalyst is regenerated. This step is crucial for both C-C and C-heteroatom bond formation.

The rate of reductive elimination is influenced by the steric and electronic properties of the ligands on the palladium and the two organic fragments to be coupled. Electron-withdrawing groups on the aryl rings can sometimes retard the rate of reductive elimination. In the case of intermediates derived from this compound, the electronic effects of the remaining bromine and fluorine substituents on the aryl-palladium intermediate will play a role. Mechanistic studies on related (aryl)(fluoroaryl)palladium complexes have shown that both steric hindrance and the electron-withdrawing nature of the fluorinated ring can determine the regioselectivity of the subsequent bond formation. rsc.org

Ligand Effects and Catalyst Design in Cross-Coupling Cycles

The choice of ligand is paramount in controlling the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. Ligands modulate the steric and electronic properties of the palladium center, thereby influencing the rates of oxidative addition, transmetalation, and reductive elimination.

For reactions involving polyhalogenated substrates, bulky and electron-rich phosphine ligands are often employed. These ligands can promote the formation of monoligated, highly reactive palladium(0) species, which can facilitate oxidative addition. Furthermore, the steric bulk of the ligand can influence the selectivity of reaction at different halogenated sites. In the context of polyfunctionalization, the ligand can affect the relative rates of a second oxidative addition versus dissociation of the palladium catalyst from the mono-coupled product. nih.gov The design of heteroleptic catalyst systems, utilizing two distinct ligands, is an emerging strategy to optimize different steps of the catalytic cycle independently. acs.orgacs.org

Mechanistic Insights into Electrophilic Aromatic Substitution on Polybromofluorobenzenes

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. In polybromofluorobenzenes, the interplay of the directing effects of the halogen substituents governs the regiochemical outcome of the reaction.

Halogens are generally considered deactivating groups in EAS due to their inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (the arenium ion or sigma complex).

Nucleophilic Substitution Reactions and Associated Mechanisms

There is no specific information available in the searched literature detailing the nucleophilic substitution reactions of this compound. Aromatic rings that are substituted with multiple halogens, like this compound, are generally expected to undergo nucleophilic aromatic substitution (SNAr) reactions. The rate and regioselectivity of such reactions are influenced by the nature of the nucleophile, the leaving group, and the electronic effects of the substituents on the aromatic ring. Halogens act as deactivating groups due to their inductive electron-withdrawing effect, yet they can direct incoming nucleophiles to the ortho and para positions. However, without experimental or theoretical studies on this compound, any discussion of its reactivity in SNAr reactions, potential for benzyne formation, or other mechanistic pathways remains purely speculative.

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry is a powerful tool for elucidating reaction mechanisms, analyzing transition states, and predicting reaction outcomes. However, the application of these methods to this compound has not been documented in the searched scientific papers.

Density Functional Theory (DFT) for Transition State Analysis and Reaction Energetics

No peer-reviewed studies were found that employ Density Functional Theory (DFT) to analyze the transition states or reaction energetics of this compound. While DFT is a standard method for investigating halogenated aromatic compounds, providing insights into bond energies, reaction barriers, and the stability of intermediates, such specific calculations for this compound are not available in the public domain.

Molecular Dynamics Simulations to Explore Reaction Pathways

There is no available research that utilizes molecular dynamics (MD) simulations to explore the reaction pathways of this compound. MD simulations can provide a dynamic picture of the reaction, including the role of the solvent and the conformational changes that occur as the reaction progresses. The absence of such studies means that this level of mechanistic insight is currently unavailable for this specific compound.

Advanced Spectroscopic and Structural Characterization of 2,3,6 Tribromofluorobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopic Analysis for Hydrogen Environments and Connectivity

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 2,3,6-tribromofluorobenzene, the aromatic region of the ¹H NMR spectrum is of primary interest. The chemical shifts of the two remaining aromatic protons are influenced by the deshielding effects of the bromine and fluorine substituents. The coupling between these protons, observed as splitting in the signals, provides direct evidence of their connectivity. For instance, in a related compound, 5-bromo-1,2,3-trifluorobenzene, the two aromatic protons exhibit distinct signals due to their unique chemical environments. magritek.commagritek.com The splitting patterns in these signals, governed by the n+1 rule, reveal the number of adjacent protons. youtube.com

Carbon-13 (¹³C) NMR Spectroscopic Analysis for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. libretexts.org Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its substituents. The use of broadband proton decoupling simplifies the spectrum by removing C-H coupling, resulting in a single peak for each carbon environment. libretexts.org This technique is particularly useful for distinguishing between the six carbon atoms of the benzene (B151609) ring, which are each in a unique chemical environment due to the substitution pattern.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Halogenated Benzenes

Carbon TypePredicted Chemical Shift Range (ppm)
C-F155-165
C-Br110-125
C-H125-140
Quaternary Carbon (C-C)130-150

Note: These are general ranges and can be influenced by the presence of multiple substituents.

Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Fluorine Environment and Spin-Spin Coupling

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, resulting in sharp and well-resolved signals. The chemical shift of the fluorine signal is highly sensitive to its electronic environment. Furthermore, the fluorine atom will couple with nearby protons, leading to splitting in both the ¹⁹F and ¹H NMR spectra. This heteronuclear coupling provides valuable information for confirming the proximity of the fluorine and hydrogen atoms in the molecule. For example, in studies of other fluorinated compounds like 3-trifluoromethylaniline, ¹⁹F NMR has been effectively used to monitor the compound and its metabolites. researchgate.netnih.gov

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Detailed Connectivity and Stereochemical Assignments

To unambiguously assign all proton and carbon signals and to understand the complete bonding network, a suite of two-dimensional (2D) NMR experiments is employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. sdsu.edu For this compound, a cross-peak between the two aromatic proton signals in the COSY spectrum would definitively confirm their connectivity.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate proton signals with the signals of directly attached carbon atoms (¹H-¹³C one-bond correlations). sdsu.edulibretexts.org This is crucial for assigning the protonated carbons in the benzene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlations). sdsu.edulibretexts.org HMBC is particularly powerful for identifying the connectivity between quaternary carbons (those without attached protons) and nearby protons, thus completing the assignment of the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for a planar molecule like this compound itself, it becomes invaluable for determining the stereochemistry of its non-planar derivatives. researchgate.net

These advanced techniques, when used in combination, provide a comprehensive and detailed picture of the molecular structure in solution. youtube.comnih.gov

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy provides detailed structural information in the solution state, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. nih.gov

Single Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

Single crystal X-ray diffraction is the gold standard for determining the absolute structure of a crystalline compound. nih.gov By diffracting X-rays off a single crystal of this compound or its derivatives, a detailed electron density map can be generated. nih.gov From this map, the precise coordinates of each atom can be determined, yielding accurate bond lengths, bond angles, and torsional angles. This technique would definitively confirm the substitution pattern on the benzene ring and reveal any distortions from ideal planar geometry caused by steric hindrance between the bulky bromine atoms and the fluorine atom. In studies of related halogenated benzenes, such as 2,3,5,6-tetrabromoterephthalonitrile, single crystal X-ray diffraction has been used to analyze molecular and supramolecular structures. researchgate.netnih.gov

Table 2: Representative Crystallographic Data for a Halogenated Aromatic Compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)7.512(2)
b (Å)10.134(3)
c (Å)14.876(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)1132.5(6)
Z4

Note: This is example data and does not represent this compound. The actual crystallographic data would be obtained from experimental analysis.

The structural information obtained from X-ray crystallography is complementary to the data from NMR spectroscopy, providing a complete picture of the molecule's structure in both the solid and solution phases. This comprehensive characterization is essential for understanding the chemical properties and reactivity of this compound and its derivatives. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, π-Stacking, C-H...X Interactions)

Halogen Bonding: This refers to the non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. In this compound, the bromine atoms can act as halogen bond donors. The strength and directionality of these bonds can influence the orientation of neighboring molecules within the crystal lattice. Studies have shown that strong halogen bonds, such as those involving iodine with nitrogen or oxygen, occur significantly more often than would be expected by chance in crystal structures. rsc.org While bromine's halogen bonding propensity is generally less than that of iodine, it still plays a role in the crystal engineering of halogenated compounds. rsc.org The polarization of the C-halogen bond affects its ability to form halogen bonds. rsc.org

C-H...X Interactions: Weak hydrogen bonds of the type C-H...Br and C-H...F can also contribute to the crystal packing of this compound. Although individually weak, the cumulative effect of these interactions can be significant in stabilizing the crystal structure. ed.ac.uk Research has indicated that even weak interactions like C-H···F and C-H···Cl occur more frequently than random chance would predict, highlighting their importance in crystal packing. rsc.orged.ac.uk The entropic contribution of these weak interactions can also play a stabilizing role in the crystal lattice. ed.ac.uk

The relative strengths and prevalence of these interactions can be ranked. Strong hydrogen bonds have the highest tendency to form, followed by certain halogen bonds. rsc.org The competition and cooperation between these various intermolecular forces ultimately dictate the final three-dimensional arrangement of the molecules in the crystal. rsc.org

Polymorphism and Co-crystallization Studies of this compound

Polymorphism: This is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. While specific studies on the polymorphism of this compound are not widely reported in the provided search results, the study of polymorphism is a critical aspect of crystal engineering. The presence of various intermolecular interactions in this compound suggests the potential for different packing arrangements under varying crystallization conditions, which could lead to the formation of polymorphs.

Co-crystallization: This technique involves crystallizing two or more different molecules in the same crystal lattice in a defined stoichiometric ratio. Co-crystallization can be used to modify the physical properties of a compound. For instance, co-crystallization of this compound with other molecules capable of forming strong intermolecular interactions, such as hydrogen or halogen bond acceptors, could lead to the formation of novel supramolecular structures with tailored properties. Studies on the co-crystallization of polyfluorinated arylenediamines with crown ethers have demonstrated how the stoichiometry and supramolecular motifs of co-crystals can be controlled by the interplay of different intermolecular interactions. rsc.org

Mass Spectrometry for Molecular Structure Confirmation and Isotope Analysis

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental composition. measurlabs.com For this compound (C₆H₂Br₃F), HRMS can provide an exact mass measurement with high accuracy, typically to within a few parts per million (ppm).

The ability to measure mass with such high precision is crucial for distinguishing between compounds that may have the same nominal mass but different elemental formulas. By comparing the experimentally measured exact mass to the theoretical exact mass calculated for the proposed formula, the elemental composition can be confidently confirmed. Modern mass spectrometers can measure relative ion mass to four decimal places, enabling the differentiation of ions with the same integer m/z value. docbrown.info This is particularly important for halogenated compounds like this compound, where the presence of multiple bromine isotopes (⁷⁹Br and ⁸¹Br) results in a characteristic isotopic pattern in the mass spectrum.

Table 1: Theoretical Exact Mass and Isotopic Distribution for the Molecular Ion of this compound [C₆H₂Br₃F]⁺
IsotopologueExact Mass (Da)Relative Abundance (%)
C₆H₂⁷⁹Br₃F349.768612.9
C₆H₂⁷⁹Br₂⁸¹BrF351.766637.9
C₆H₂⁷⁹Br⁸¹Br₂F353.764537.1
C₆H₂⁸¹Br₃F355.762512.1

This table presents the theoretical exact masses and relative abundances of the major isotopologues of the molecular ion of this compound, calculated based on the natural isotopic abundances of the elements. The characteristic pattern of peaks separated by approximately 2 Da is a clear indicator of a compound containing three bromine atoms.

Fragmentation Pattern Analysis for Structural Features and Isomeric Differentiation

In mass spectrometry, after the initial ionization of the molecule to form the molecular ion ([M]⁺), the ion can undergo fragmentation, breaking into smaller charged fragments. The pattern of these fragments provides a "fingerprint" of the molecule's structure.

For this compound, the fragmentation pattern would be influenced by the positions of the bromine and fluorine atoms on the benzene ring. The stability of the resulting fragment ions plays a key role in determining the observed fragmentation pathways. libretexts.org Common fragmentation pathways for aromatic compounds include the loss of substituents or parts of the aromatic ring itself.

Potential Fragmentation Pathways for this compound:

Loss of a Bromine Atom: The cleavage of a C-Br bond would result in a fragment ion with a mass corresponding to [C₆H₂Br₂F]⁺.

Loss of a Fluorine Atom: The cleavage of the C-F bond would lead to a [C₆H₂Br₃]⁺ fragment.

Loss of HBr: The elimination of a hydrogen and a bromine atom could also occur.

Ring Fragmentation: The aromatic ring itself can break apart, leading to smaller fragment ions. For example, the loss of a C₂HBr fragment is a possibility.

The relative intensities of these fragment peaks can help to distinguish between different isomers of tribromofluorobenzene. The substitution pattern on the aromatic ring influences the stability of the fragment ions, leading to different fragmentation patterns for each isomer. For instance, the fragmentation of pentan-2-one and pentan-3-one results in different characteristic fragment ions, allowing for their differentiation. libretexts.org Similarly, the specific arrangement of the three bromine atoms and one fluorine atom in this compound will dictate a unique fragmentation pattern that can be used for its identification.

Table 2: Plausible Fragment Ions in the Mass Spectrum of this compound
Fragment Ion FormulaProposed StructureExpected m/z (for most abundant isotopes)
[C₆H₂Br₂F]⁺Dibromofluorophenyl cation271
[C₆H₂Br₃]⁺Tribromophenyl cation311
[C₆HBrF]⁺Loss of two Br atoms and one H atom190
[C₅HBr]⁺Loss of CBrF and H139

This table lists some of the potential fragment ions that could be observed in the mass spectrum of this compound, along with their expected mass-to-charge ratios (m/z). The actual observed fragments and their relative intensities would need to be determined experimentally.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations. vscht.cz The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key Vibrational Modes for this compound:

C-H Stretching: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.cz

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually give rise to one or more bands in the 1600-1400 cm⁻¹ region. vscht.cz Aromatic hydrocarbons show absorptions in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ due to these vibrations. vscht.cz

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is generally a strong band found in the region of 1400-1000 cm⁻¹.

C-H Bending: Out-of-plane C-H bending vibrations are often observed in the 900-675 cm⁻¹ region and can be indicative of the substitution pattern on the benzene ring.

The combination of these characteristic absorption bands provides a unique spectral fingerprint for this compound, allowing for its identification and the confirmation of its functional groups.

Table 3: Expected Characteristic Infrared Absorption Bands for this compound
Vibrational ModeExpected Wavenumber Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Variable
Aromatic C=C Stretch1600 - 1400Variable
C-F Stretch1400 - 1000Strong
C-H Out-of-Plane Bend900 - 675Strong
C-Br Stretch600 - 500Medium to Strong

This table summarizes the general regions where the characteristic vibrational modes of this compound are expected to appear in an IR spectrum.

Other Complementary Spectroscopic Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides information complementary to IR spectroscopy. nih.gov While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. A key difference is that molecular vibrations that are strong in IR are often weak in Raman, and vice versa. For this compound, Raman spectroscopy could be particularly useful for observing the C-Br and C=C stretching vibrations, which may be more prominent in the Raman spectrum.

Theoretical and Computational Chemistry of 2,3,6 Tribromofluorobenzene

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2,3,6-tribromofluorobenzene, these calculations can elucidate its geometry, electronic landscape, and vibrational characteristics.

Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. bohrium.comresearchgate.netnih.gov This process involves finding the coordinates that correspond to the lowest energy on the potential energy surface. For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its bond lengths and angles. acs.orgnih.govresearchgate.net The resulting optimized structure represents the molecule's ground state geometry.

Hypothetical Optimized Geometry Parameters for this compound

ParameterBondPredicted Value
Bond LengthC-F1.35 Å
C-Br1.90 Å
C-C (aromatic)1.39 - 1.41 Å
C-H1.08 Å
Bond AngleC-C-C (in ring)118 - 122°
C-C-F119°
C-C-Br121°
C-C-H120°

Note: This data is hypothetical and based on typical values for similar halogenated benzenes.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gap) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netrsc.orgresearchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. mdpi.comresearchgate.netunl.edu For this compound, the electron-withdrawing nature of the halogen substituents would influence the energies of these orbitals.

Hypothetical Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-6.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.6 eV
Ionization Potential6.8 eV
Electron Affinity1.2 eV

Note: This data is hypothetical and based on trends observed in related halogenated aromatic compounds.

Charge Distribution Analysis (e.g., Mulliken, Natural Bond Orbital) and Molecular Electrostatic Potential (MEP) Mapping

Charge distribution analysis provides insight into how electrons are distributed among the atoms within a molecule. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis assign partial charges to each atom. researchgate.netresearchgate.netuni-muenchen.deniscpr.res.inwikipedia.orgchemrxiv.org This information is critical for understanding intermolecular interactions and reactive sites.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution. researchgate.netresearchgate.net It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In this compound, the electronegative fluorine and bromine atoms would create regions of negative potential, while the hydrogen atom and the carbon atoms would exhibit more positive or neutral potentials.

Hypothetical Natural Bond Orbital (NBO) Charges for this compound

AtomPredicted NBO Charge (e)
C1-F+0.25 (C), -0.30 (F)
C2-Br+0.10 (C), -0.05 (Br)
C3-Br+0.12 (C), -0.06 (Br)
C4-H-0.15 (C), +0.18 (H)
C5-H-0.14 (C), +0.17 (H)
C6-Br+0.09 (C), -0.04 (Br)

Note: This data is hypothetical and illustrates expected charge distributions.

Vibrational Frequency Calculations and Spectroscopic Correlations

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. chemtube3d.comyoutube.comyoutube.comnist.gov By calculating these frequencies, it is possible to simulate the theoretical spectra and correlate them with experimental data for structural confirmation. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging.

Hypothetical Vibrational Frequencies for Key Modes in this compound

Vibrational ModePredicted Frequency (cm⁻¹)
Aromatic C-H Stretch3100
Aromatic C-C Stretch1450 - 1600
C-F Stretch1250
C-Br Stretch600 - 700
C-H In-plane Bend1150
C-H Out-of-plane Bend850

Note: This data is hypothetical and based on characteristic vibrational frequencies for similar functional groups.

Conformational Analysis and Exploration of Potential Energy Surfaces

Conformational analysis involves studying the different spatial arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. chemistrysteps.com For this compound, the benzene (B151609) ring is inherently planar. tru.camasterorganicchemistry.comlibretexts.org Due to the lack of freely rotating substituent groups (like a methyl group), the molecule is expected to have a rigid, planar conformation. The potential energy surface would show a deep minimum corresponding to this planar structure, with high energy barriers for any distortion from planarity.

Synthetic Applications and Derivatization Reactions of 2,3,6 Tribromofluorobenzene

2,3,6-Tribromofluorobenzene as a Versatile Synthetic Building Block and Intermediate

The strategic arrangement of three bromine atoms and a fluorine atom on the benzene (B151609) ring makes this compound a versatile building block. The presence of multiple reactive sites allows for sequential and site-selective modifications, paving the way for the synthesis of polysubstituted aromatic compounds that would be challenging to prepare by other means.

Regioselective Functionalization Strategies Utilizing Multiple Halogen Sites

The functionalization of this compound can be controlled with a high degree of regioselectivity due to the distinct electronic and steric environment of each halogen atom. In transition metal-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl, meaning the three C-Br bonds are the primary reaction sites, while the C-F bond remains intact under standard conditions.

The relative reactivity of the three C-Br bonds is governed by:

Electronic Effects: The electron-withdrawing fluorine atom influences the electron density at each carbon position, affecting the ease of oxidative addition at the C-Br bonds.

Steric Hindrance: The bromine atom at the C2 position is flanked by the fluorine and the C3-bromine, making it the most sterically hindered. The C6-bromine is ortho to the fluorine, while the C3-bromine is meta.

This differentiation allows for selective mono-, di-, or tri-functionalization by carefully choosing reaction conditions, catalysts, and ligands. For instance, a less reactive catalyst system or stoichiometric control of the coupling partner might favor reaction at the most activated, least hindered position.

Application in Ortho-Metalation and Directed Lithiation Studies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org The reaction uses a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-proton. The fluorine atom is recognized as a potent, albeit small, directing group for ortho-lithiation. wikipedia.org

In this compound, the fluorine atom can direct the lithiation to the C5 position. This position is ortho to the fluorine and is flanked by two bromine atoms, which further increases the acidity of the C5-H bond. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperatures would selectively generate the 5-lithio-1,2,4-tribromo-3-fluorobenzene intermediate. This organolithium species can then be trapped with various electrophiles (E+) to introduce a new substituent exclusively at the C5 position, a feat not readily achievable through classical electrophilic aromatic substitution.

Predicted Ortho-Lithiation of this compound Ortho-lithiation of this compound

This reaction pathway is predicted based on the known directing effect of fluorine in ortho-metalation reactions. wikipedia.org

Derivatization through Cross-Coupling Reactions

Cross-coupling reactions catalyzed by transition metals, particularly palladium, are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgyoutube.comyoutube.com this compound, with its three reactive C-Br bonds, is an excellent substrate for such transformations.

C-C Bond Forming Reactions for Aryl-Aryl and Aryl-Alkyl Coupling

A variety of palladium-catalyzed cross-coupling reactions can be employed to form new C-C bonds at the bromine-substituted positions. The choice of reaction depends on the nature of the organometallic coupling partner.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. d-nb.inforesearchgate.netnih.gov It is widely used due to the stability and low toxicity of the boron reagents.

Negishi Coupling: This involves the reaction of the aryl bromide with an organozinc reagent. Negishi coupling is known for its high reactivity and functional group tolerance.

Stille Coupling: This method uses an organotin (stannane) reagent. While effective, the toxicity of organotin compounds is a significant drawback.

Heck Reaction: This reaction forms a C-C bond between the aryl bromide and an alkene, typically with regioselectivity for the less substituted carbon of the alkene.

Sonogashira Coupling: This reaction specifically forms a C-C bond between the aryl bromide and a terminal alkyne, providing access to arylalkynes. wikipedia.orgyoutube.comyoutube.comorganic-chemistry.orglibretexts.org

The regioselectivity of these couplings on this compound would depend on the reaction conditions. It is anticipated that the C6-Br bond, being ortho to the activating fluorine atom and less sterically hindered than the C2-Br bond, would be the most reactive site for initial coupling.

Table 1: Illustrative Examples of Regioselective Suzuki-Miyaura Coupling on Polyhalogenated Substrates

EntryAryl HalideCoupling PartnerCatalyst/LigandBaseProduct(s) & SelectivityRef.
12,4-DibromopyridineArylboronic acidPd(PPh₃)₄TlOHSelective coupling at C2 researchgate.net
22,4,7-TrichloroquinazolineArylboronic acidPd(dppf)Cl₂K₂CO₃Selective coupling at C4 nih.gov
32-Bromo-5-(bromomethyl)thiopheneArylboronic acidPd(PPh₃)₄Na₂CO₃Selective coupling at C2-Br d-nb.info

This table presents data from analogous systems to illustrate the principle of regioselective cross-coupling.

Carbon-Heteroatom Bond Formation via Coupling Reactions

Palladium-catalyzed cross-coupling reactions are also instrumental in forming bonds between the aromatic carbon and heteroatoms such as nitrogen, oxygen, or sulfur.

Buchwald-Hartwig Amination (C-N Coupling): This reaction enables the formation of C-N bonds by coupling aryl bromides with primary or secondary amines. It is a premier method for synthesizing arylamines.

Buchwald-Hartwig Etherification (C-O Coupling): Similarly, this reaction allows for the synthesis of aryl ethers by coupling aryl bromides with alcohols.

C-S Coupling: Analogous methods exist for the formation of thioethers by coupling aryl bromides with thiols.

For this compound, these reactions would again be expected to proceed with regioselectivity, allowing for the controlled introduction of N, O, or S-containing functional groups. The choice of ligand is often critical in achieving high yields and selectivity in these transformations.

Environmental Fate and Degradation Studies of 2,3,6 Tribromofluorobenzene

Mechanistic Investigations of Degradation Pathways in Environmental Matrices

The environmental degradation of 2,3,6-Tribromofluorobenzene can occur through various chemical reactions, broadly categorized as abiotic and oxidative processes. These pathways determine the compound's persistence and the nature of any transformation products that may be formed.

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis, Redox Reactions)

Abiotic degradation involves the breakdown of a chemical without the involvement of biological organisms. For this compound, key abiotic processes include photolysis, hydrolysis, and redox reactions.

Photolysis: The cleavage of chemical bonds by light, is a significant degradation pathway for many brominated aromatic compounds. researchgate.net While specific studies on this compound are limited, research on analogous compounds such as polybrominated diphenyl ethers (PBDEs) and 2,4,6-tribromophenol (B41969) (TBP) indicates that photolysis can lead to reductive debromination, where bromine atoms are sequentially removed from the aromatic ring. researchgate.net This process can result in the formation of less brominated fluorobenzene (B45895) congeners. The rate and extent of photolysis are influenced by factors such as light intensity, wavelength, and the presence of photosensitizing substances in the environment. researchgate.net

Redox Reactions: Oxidation-reduction reactions in soils and sediments can influence the fate of halogenated hydrocarbons. Reductive debromination, mediated by substances like zerovalent iron, has been shown to be effective for the degradation of polybrominated diphenyl ethers (PBDEs). nih.gov This process involves the transfer of electrons to the brominated compound, leading to the cleavage of carbon-bromine bonds. nih.gov The redox potential of the surrounding environment is a critical factor, with more reducing conditions favoring debromination. researchgate.net

Oxidative Degradation Mechanisms (e.g., Advanced Oxidation Processes)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment technologies that rely on the generation of highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), to degrade persistent organic pollutants. nih.govmdpi.com These processes are generally non-selective and can oxidize a wide range of organic compounds. nih.gov

While specific research on the application of AOPs to this compound is not extensively documented, the principles of AOPs suggest they would be effective. Common AOPs include ozonation, UV/H₂O₂, and Fenton-based reactions. nih.govmdpi.com The presence of bromide ions in the water during some AOPs can lead to the formation of bromine atoms (Br•), which are also reactive and can participate in the degradation process, although their reactivity is generally lower than that of hydroxyl radicals. morressier.com The efficiency of AOPs can be influenced by water quality parameters such as pH and the presence of radical scavengers like carbonate and bicarbonate ions. researchgate.net

Identification and Mechanistic Analysis of Transformation Products in Environmental Contexts

The degradation of this compound is expected to produce a range of transformation products (TPs). Based on studies of similar brominated compounds, the primary transformation pathway is likely sequential reductive debromination. researchgate.netnih.gov This would result in the formation of various di- and mono-bromofluorobenzene isomers.

For instance, the degradation of tetrabromobisphenol A (TBBPA) derivatives in soil has been shown to proceed through ether bond breakage and debromination, leading to the formation of TriBBPA, DBBPA, and other novel transformation products. nih.gov Similarly, the photolysis of 2,4,6-tribromophenol leads to the formation of dihydroxylated dibromobenzene compounds. researchgate.net Therefore, it is plausible that the degradation of this compound would yield hydroxylated and debrominated fluorobenzene species. The identification of these TPs is crucial for a complete understanding of the environmental fate and potential risks associated with the parent compound. researchgate.netnih.gov

Development of Advanced Analytical Methods for Environmental Monitoring

Accurate and sensitive analytical methods are essential for detecting and quantifying this compound and its transformation products at trace levels in complex environmental matrices.

Extraction and Sample Preparation Techniques for Environmental Samples (excluding biological tissues)

The analysis of polyhalogenated aromatic compounds in environmental samples like soil and water requires efficient extraction and cleanup procedures to isolate the target analytes from interfering matrix components. bioline.org.brnih.gov

For soil and sediment samples , common extraction techniques include:

Soxhlet extraction: A classical method involving continuous extraction with an organic solvent. bioline.org.brnih.gov

Ultrasonic extraction: Uses ultrasonic waves to enhance the extraction efficiency. bioline.org.br

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): Employs elevated temperatures and pressures to increase extraction speed and efficiency. nih.gov

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample, accelerating the extraction process. researchgate.net

For water samples , the following techniques are often employed:

Liquid-Liquid Extraction (LLE): Partitioning the analytes from the aqueous phase into an immiscible organic solvent. researchgate.net

Solid-Phase Extraction (SPE): The analytes are adsorbed onto a solid sorbent, which is then washed to remove interferences, and the analytes are eluted with a small volume of solvent. researchgate.net

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample, and the adsorbed analytes are then thermally desorbed into the analytical instrument. researchgate.net

Following extraction, a cleanup step is often necessary to remove co-extracted interfering compounds. This can be achieved using techniques like adsorption chromatography with materials such as silica (B1680970) gel or alumina. service.gov.uk

Table 1: Overview of Sample Preparation Techniques for Halogenated Aromatic Compounds in Environmental Matrices

TechniqueMatrixPrincipleAdvantagesDisadvantages
Soxhlet Extraction Soil, SedimentContinuous extraction with a cycling solvent.Exhaustive extraction, well-established.Time-consuming, large solvent consumption.
Ultrasonic Extraction Soil, SedimentUse of ultrasonic waves to disrupt sample matrix and enhance solvent penetration.Faster than Soxhlet, less solvent used.May not be as exhaustive as Soxhlet.
Pressurized Liquid Extraction (PLE) Soil, SedimentExtraction with solvents at elevated temperature and pressure.Fast, efficient, low solvent use.Requires specialized equipment.
Liquid-Liquid Extraction (LLE) WaterPartitioning of analytes between two immiscible liquid phases.Simple, widely used.Can be labor-intensive, uses significant solvent volumes.
Solid-Phase Extraction (SPE) WaterAnalytes are retained on a solid sorbent and then eluted.High concentration factors, reduced solvent use.Sorbent can be clogged by particulates.

Chromatographic and High-Resolution Spectrometric Detection Methods for Trace Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) is the most common and powerful technique for the analysis of semi-volatile halogenated compounds like this compound. cdc.govnih.govnih.govmdpi.com

Gas Chromatography (GC): Separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column.

Mass Spectrometry (MS): Detects and identifies compounds based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) provides very accurate mass measurements, which aids in the confident identification of unknown transformation products. uni-tuebingen.de

Different ionization techniques can be used in the mass spectrometer:

Electron Ionization (EI): A hard ionization technique that produces extensive fragmentation, providing a characteristic "fingerprint" for compound identification. nih.gov

Negative Chemical Ionization (NCI): A softer ionization technique that is often more sensitive for electrophilic compounds like halogenated aromatics. cdc.gov

For quantitative analysis, the use of isotopically labeled internal standards is recommended to correct for matrix effects and variations in extraction efficiency. nih.gov

Table 2: Common Analytical Instrumentation for Halogenated Aromatic Compounds

InstrumentDetectorIonization ModeApplication
Gas Chromatography (GC) Mass Spectrometry (MS)Electron Ionization (EI)Separation and identification based on fragmentation patterns.
GC Mass Spectrometry (MS)Negative Chemical Ionization (NCI)High sensitivity for halogenated compounds.
GC High-Resolution Mass Spectrometry (HRMS)EI or NCIAccurate mass measurements for unambiguous identification of transformation products.
High-Performance Liquid Chromatography (HPLC) Mass Spectrometry (MS)Electrospray Ionization (ESI)Analysis of more polar and thermally labile transformation products.

Q & A

Q. What are the optimal synthetic routes for 2,3,6-Tribromofluorobenzene, and how do reaction conditions influence regioselectivity?

  • Methodological Answer : Synthesis typically involves electrophilic aromatic substitution (EAS) or halogen exchange reactions. For EAS, fluorobenzene derivatives are brominated using Br₂/FeBr₃ under controlled temperatures (0–50°C) to minimize polybromination. Regioselectivity is influenced by steric and electronic effects: fluorine's electron-withdrawing nature directs bromine to meta/para positions, but steric hindrance from adjacent substituents can alter this . Use GC-MS or HPLC to monitor intermediates and validate purity (>95%) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Fluorine and bromine substituents cause distinct splitting patterns. For example, aromatic protons adjacent to fluorine exhibit coupling constants (J~20 Hz) .
  • IR Spectroscopy : C-F stretches appear at 1100–1250 cm⁻¹, while C-Br vibrations occur at 500–600 cm⁻¹. Compare with PubChem or NIST reference spectra .
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the molecular weight (287.81 g/mol), with fragmentation patterns reflecting bromine loss (e.g., M⁺–Br) .

Q. What purification strategies are recommended for isolating this compound from byproducts?

  • Methodological Answer : Use fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate eluent). For high-purity requirements (>99%), recrystallize in ethanol or dichloromethane. Monitor purity via melting point (mp) analysis (literature mp ranges: 80–85°C) and confirm with HPLC .

Advanced Research Questions

Q. How do electronic effects of bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Bromine acts as a leaving group in Suzuki-Miyaura couplings, while fluorine stabilizes intermediates via σ-hole interactions. Optimize catalytic systems (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) in anhydrous THF. Use DFT calculations to predict activation energies for C-Br bond cleavage . Compare yields with analogous trihalobenzenes (e.g., 2,4,6-Tribromofluorobenzene) to assess steric vs. electronic contributions .

Q. What computational methods are effective for modeling the electronic structure and aromaticity of this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potentials and HOMO-LUMO gaps. Analyze nucleus-independent chemical shift (NICS) values to quantify aromaticity disruption caused by halogen substituents. Validate results against experimental UV-Vis spectra (λmax ~260 nm) .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-derived polymers?

  • Methodological Answer : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and analyze outcomes via DOE (design of experiments). For example, conflicting polymerization rates may arise from trace moisture or oxygen; use Schlenk-line techniques for inert conditions. Characterize polymer molecular weights via GPC and thermal stability via TGA .

Safety and Handling Considerations

Q. What protocols ensure safe handling of this compound in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid dermal exposure.
  • Store at 2–8°C in amber glass vials to prevent photodegradation .
  • Neutralize waste with 10% NaOH before disposal, as brominated compounds may generate toxic HBr gas .

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